molecular formula C31H32N2O5S B10932244 2-Tert-butyl 4-ethyl 5-({[2-(2,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

2-Tert-butyl 4-ethyl 5-({[2-(2,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B10932244
M. Wt: 544.7 g/mol
InChI Key: HSJBJPCKRBYEKG-UHFFFAOYSA-N
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Description

2-(TERT-BUTYL) 4-ETHYL 5-({[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(TERT-BUTYL) 4-ETHYL 5-({[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(TERT-BUTYL) 4-ETHYL 5-({[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

2-(TERT-BUTYL) 4-ETHYL 5-({[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(TERT-BUTYL) 4-ETHYL 5-({[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(TERT-BUTYL) 4-ETHYL 5-({[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE include other quinoline derivatives and thiophene-based compounds . These compounds share structural similarities and may exhibit comparable chemical and biological properties.

Uniqueness

The uniqueness of 2-(TERT-BUTYL) 4-ETHYL 5-({[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C31H32N2O5S

Molecular Weight

544.7 g/mol

IUPAC Name

2-O-tert-butyl 4-O-ethyl 5-[[2-(2,4-dimethylphenyl)quinoline-4-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C31H32N2O5S/c1-8-37-29(35)25-19(4)26(30(36)38-31(5,6)7)39-28(25)33-27(34)22-16-24(20-14-13-17(2)15-18(20)3)32-23-12-10-9-11-21(22)23/h9-16H,8H2,1-7H3,(H,33,34)

InChI Key

HSJBJPCKRBYEKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OC(C)(C)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)C)C

Origin of Product

United States

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